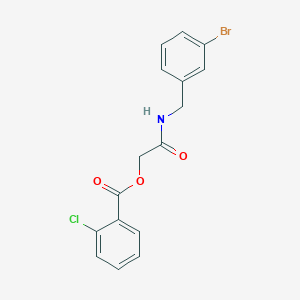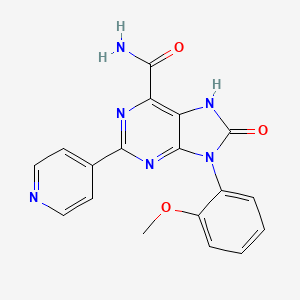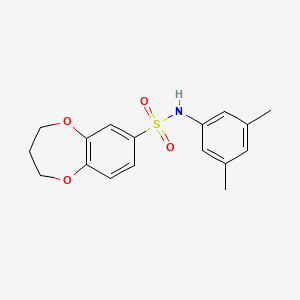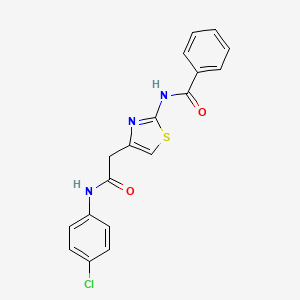
N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their antimicrobial and anticancer properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar thiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including compounds similar to N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, have been studied for their potent antimicrobial properties. They have shown effectiveness against a range of bacterial strains, particularly Gram-negative bacteria, and are considered promising candidates for developing new antimicrobial agents .
Antifungal Evaluation
These compounds have also demonstrated significant antifungal activity, especially against Candida species such as Candida albicans and Candida glabrata. This suggests their potential use in treating fungal infections .
Anticancer Properties
The anticancer evaluation of thiazole derivatives has been a focus of research due to their ability to combat drug resistance in cancerous cells. Studies have shown that these compounds can be effective in inhibiting the growth of various cancer cell lines, indicating their potential as anticancer drugs .
Antioxidant Effects
Thiazole compounds are known to exhibit antioxidant properties. This activity is crucial as it helps in protecting cells from oxidative stress, which can lead to chronic diseases .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory effects of thiazole derivatives make them candidates for pain relief and inflammation treatment. Their ability to modulate these physiological processes is valuable in various therapeutic applications .
Neuroprotective Role
Some thiazole derivatives have shown neuroprotective effects, suggesting they could be used in managing neurodegenerative diseases by protecting neuronal cells from damage .
Antiviral Potential
Although not directly mentioned in the search results for the specific compound, thiazole derivatives have been explored for their antiviral activities. This opens up possibilities for their use in treating viral infections .
Cytotoxicity Against Tumor Cells
Certain thiazole derivatives have demonstrated cytotoxicity against tumor cells, indicating their potential use in cancer therapy as agents that can selectively kill cancerous cells without harming healthy ones .
Synthesis, Characterization and Antimicrobial Evaluation with DFT Study Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives Thiazoles: having diverse biological activities | Medicinal Chemistry Research
Wirkmechanismus
Target of Action
Similar thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities . Therefore, it’s plausible that this compound may interact with proteins or enzymes that are crucial for microbial growth or cancer cell proliferation.
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . It’s possible that this compound may interact with its targets in a similar manner, leading to inhibition of essential biological processes.
Biochemical Pathways
Given the reported antimicrobial and antiproliferative activities of similar compounds , it’s likely that this compound may interfere with pathways essential for microbial growth or cancer cell proliferation.
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been reported , which could provide insights into the potential pharmacokinetic properties of this compound.
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against breast cancer cell lines . Therefore, it’s plausible that this compound may have similar effects.
Eigenschaften
IUPAC Name |
N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-6-8-14(9-7-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJHIXDLQNXCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

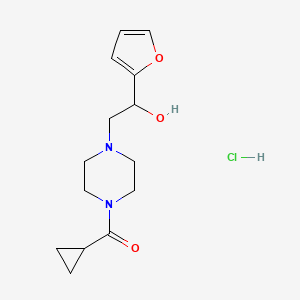

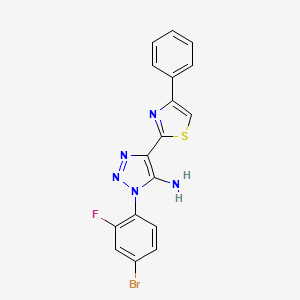
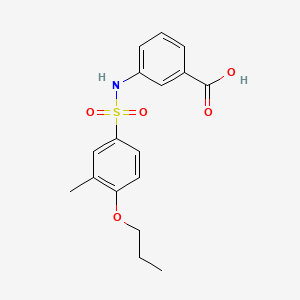
![3-Phenyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2950710.png)
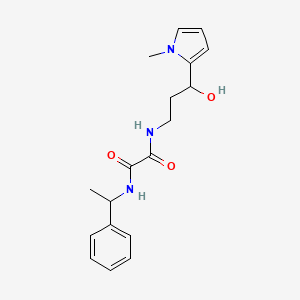

![(5-Methyl-1,2-oxazol-3-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2950713.png)
![5-Cyclopentylsulfanyl-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2950716.png)
